2-(5-Methylthiophene-2-carbonyl)benzoic acid
Description
Properties
IUPAC Name |
2-(5-methylthiophene-2-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-6-7-11(17-8)12(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTRGLSKMOUSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The acylation proceeds via electrophilic substitution, where the Lewis acid (e.g., AlCl₃ or FeCl₃) activates the acyl chloride to generate an acylium ion. This electrophile attacks the electron-rich ortho or para position of the benzoic acid derivative. However, the carboxylic acid group’s directing effects and potential coordination with the catalyst necessitate careful optimization.
Aluminum chloride (AlCl₃) is the most widely used catalyst, achieving yields of 60–75% under reflux conditions in dichloromethane. Iron(III) chloride offers a milder alternative, though yields drop to 50–60% due to reduced electrophilicity. Recent studies suggest that Brønsted acid ionic liquids, such as [BMIM][HSO₄], can enhance regioselectivity while simplifying catalyst recovery.
Substrate Considerations
To prevent side reactions, the carboxylic acid group is often protected as a methyl or tert-butyl ester prior to acylation. For example, methyl 2-acetylbenzoate undergoes Friedel-Crafts acylation with 5-methylthiophene-2-carbonyl chloride, followed by ester hydrolysis to yield the target compound. This two-step process improves overall yields to 80–85%.
Suzuki-Miyaura Cross-Coupling Strategy
An alternative route employs palladium-catalyzed cross-coupling to construct the biaryl ketone structure. This method is advantageous for introducing sterically hindered groups or when working with sensitive substrates.
Coupling Components and Conditions
The synthesis begins with 2-bromobenzoic acid and 5-methylthiophene-2-boronic acid. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling in a mixed solvent system (toluene/ethanol/water) under inert atmosphere. After coupling, oxidation of the biaryl intermediate to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO.
Table 1: Comparative Oxidation Conditions for Biaryl Intermediates
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Jones Reagent | 0–5 | 2 | 92 |
| TEMPO/NaClO | 25 | 6 | 88 |
| KMnO₄/H₂O | 80 | 4 | 78 |
Jones reagent provides the highest yield but requires strict temperature control to avoid over-oxidation. TEMPO/NaClO offers a safer, room-temperature alternative with minimal yield penalty.
Directed Ortho-Metalation (DoM) Techniques
Directed ortho-metalation enables precise functionalization of benzoic acid derivatives. By employing a directing group, the thiophene carbonyl moiety can be introduced regioselectively.
Lithium-Halogen Exchange Protocol
Starting with 2-iodobenzoic acid, a lithium-halogen exchange using tert-butyllithium generates a benzoic acid dianion. Quenching with 5-methylthiophene-2-carbonyl chloride installs the acyl group at the ortho position. This method achieves 70–75% yield but demands cryogenic conditions (-78°C) and anhydrous solvents.
Transient Directing Groups
Temporary directing groups, such as pyridine derivatives, coordinate to transition metals (e.g., Cu or Pd) to enhance ortho-selectivity. For instance, 2-pyridylbenzoic acid reacts with 5-methylthiophene-2-carbonyl chloride in the presence of Cu(OAc)₂, followed by pyridine removal via hydrolysis. This approach improves yields to 82% while reducing side products.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in steps requiring prolonged heating. A optimized protocol involves:
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Ester Protection : Methylation of benzoic acid using SOCl₂/MeOH.
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Microwave Acylation : Reaction with 5-methylthiophene-2-carbonyl chloride and AlCl₃ at 120°C for 15 minutes.
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Ester Hydrolysis : NaOH/EtOH reflux for 2 hours.
This method reduces total synthesis time from 24 hours to <3 hours, with yields comparable to conventional heating (78–80%).
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods:
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(5-Methylthiophene-2-carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophene-2-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Analogs:
Key Observations :
- Steric Considerations : Methyl and bromine substituents differ in steric bulk, affecting crystal packing and hydrogen-bonding patterns. For example, brominated analogs exhibit stronger intermolecular halogen bonding .
Physical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing:
Antioxidant and Antimicrobial Potential:
- Compound 46 (2-[5-methyl-2-(2-ethylphenyl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate): Exhibits IC₅₀ = 11.30 µM (DPPH assay), surpassing ascorbic acid (IC₅₀ = 24.20 µM) .
- Thymol-Based Benzamides: Show notable antioxidant activity via DPPH assay and inhibit heme oxygenase-1 in docking studies .
Toxicity Predictions :
- Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that zero- and first-order connectivity indices (⁰J, ¹J) correlate with oral LD₅₀ in mice . Methyl substituents, as in the target compound, may reduce toxicity compared to nitro or halogenated analogs (e.g., 5-mercapto-2-nitrobenzoic acid) .
Biological Activity
2-(5-Methylthiophene-2-carbonyl)benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
- Molecular Formula : C13H10O4S
- Molecular Weight : 250.29 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiophene Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Methyl Group : Methylation using agents like methyl iodide.
- Coupling with Benzoic Acid : Utilizes coupling reagents such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects on human cancer cell lines (HCT116 and A549), the compound demonstrated varying degrees of activity:
- IC50 Values :
- HCT116: 50 µg/mL
- A549: 100 µg/mL
These results suggest that the compound may selectively target certain cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This activity suggests its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial : Disruption of microbial cell membranes and inhibition of metabolic pathways.
- Anticancer : Induction of apoptosis through modulation of apoptotic pathways (e.g., upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl-2).
- Anti-inflammatory : Inhibition of inflammatory mediators and cytokines, thereby reducing inflammation at the cellular level.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(5-Methylthiophene-2-carbonyl)benzoic acid, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, coupling 5-methylthiophene-2-carboxylic acid with benzoic acid derivatives. Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or coupling agents (e.g., DCC/DMAP) to activate carbonyl groups .
- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ ~6.5–8.5 ppm for benzoic acid and thiophene protons) and carbonyl resonance (δ ~165–175 ppm) .
- IR spectroscopy : Identify C=O stretching (~1680–1720 cm⁻¹) and O-H (carboxylic acid) stretching (~2500–3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What chromatographic methods are recommended for purifying this compound?
- Methodology :
- HPLC : Use a C18 column with acidic mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to resolve polar impurities .
- Preparative TLC : Employ silica gel plates with dichloromethane/methanol (9:1) for small-scale purification .
Advanced Research Questions
Q. How do exchange-correlation functionals in DFT impact the accuracy of electronic structure calculations for this compound?
- Methodology :
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve thermochemical accuracy (e.g., atomization energies ±2.4 kcal/mol) compared to gradient-only corrections .
- Basis sets : 6-31G(d,p) or def2-TZVP for geometry optimization; aug-cc-pVTZ for vibrational frequencies .
- Applications : Predict HOMO-LUMO gaps, charge distribution, and reaction pathways .
Q. What crystallographic challenges arise in refining this compound, and how can SHELX and ORTEP-3 address them?
- Methodology :
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) to resolve disordered thiophene rings .
- Refinement (SHELXL) : Apply restraints for flexible substituents (e.g., methyl groups) and anisotropic displacement parameters .
- Visualization (ORTEP-3) : Generate thermal ellipsoid plots to assess positional uncertainty and intermolecular interactions (e.g., hydrogen bonding) .
Q. How can discrepancies between experimental and computational reactivity data for this compound be resolved?
- Methodology :
- Controlled experiments : Compare kinetic data (e.g., reaction rates under varying pH/temperature) with DFT-predicted activation energies .
- Solvent effects : Use COSMO-RS models to simulate solvent interactions and adjust computational parameters .
- Validation : Cross-reference with crystallographic data (e.g., bond lengths/angles) and spectroscopic results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
